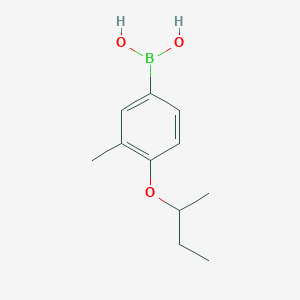
4-Ethylpiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpiperazine-1-carbaldehyde is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The presence of the ethyl group at the fourth position and the aldehyde group at the first position makes this compound a unique derivative of piperazine. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazine-1-carbaldehyde typically involves the functionalization of piperazine. One common method is the alkylation of piperazine with ethyl halides to introduce the ethyl group at the fourth position. This is followed by the oxidation of the resulting 4-ethylpiperazine to introduce the aldehyde group at the first position. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, KMnO4, CrO3.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 4-Ethylpiperazine-1-carboxylic acid.
Reduction: 4-Ethylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
4-Ethylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex piperazine derivatives, which are valuable in drug discovery and development.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and antidepressant activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Ethylpiperazine-1-carbaldehyde depends on its specific application and the molecular targets involved. In medicinal chemistry, piperazine derivatives often interact with various receptors and enzymes, modulating their activity. The presence of the aldehyde group allows for the formation of Schiff bases with amines, which can further interact with biological targets. The ethyl group may influence the compound’s lipophilicity and, consequently, its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Piperazine: The parent compound, lacking the ethyl and aldehyde groups.
4-Methylpiperazine-1-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethylpiperazine: Lacks the aldehyde group.
Uniqueness: 4-Ethylpiperazine-1-carbaldehyde is unique due to the combination of the ethyl group and the aldehyde group, which imparts distinct chemical reactivity and potential biological activity. The presence of both functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-ethylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-5-9(7-10)6-4-8/h7H,2-6H2,1H3 |
InChI Key |
CAOCEOAUKSPUPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

![4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)

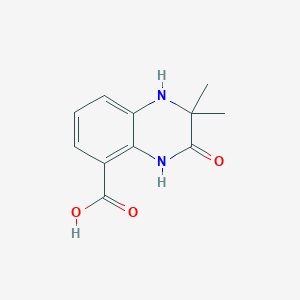
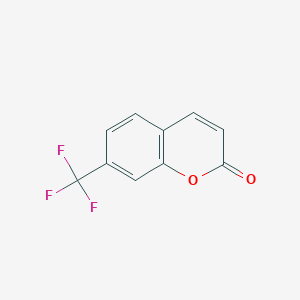
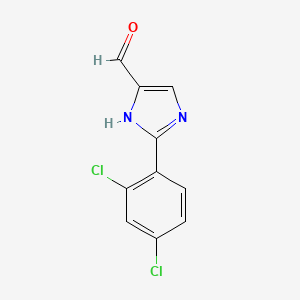

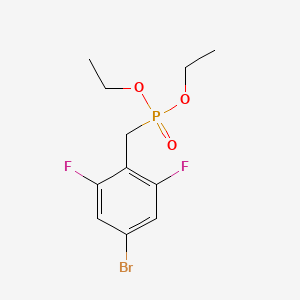
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
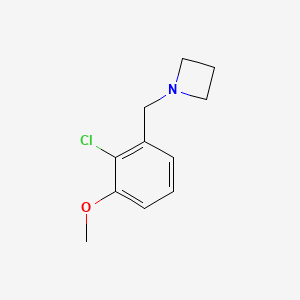
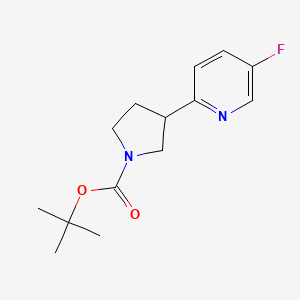
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)
